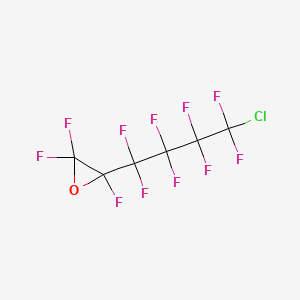

(4-Chlorooctafluorobutyl)trifluorooxirane

Vue d'ensemble

Description

(4-Chlorooctafluorobutyl)trifluorooxirane, commonly referred to as COTFBO, is a highly reactive fluorinated compound that has a wide range of applications in the scientific research field. COTFBO is a versatile compound that can be used in a variety of synthetic reactions, making it an ideal choice for researchers looking to explore new chemical pathways. Additionally, COTFBO has been found to have a number of biochemical and physiological effects, making it a valuable tool for researchers looking to study the effects of chemical reactions on biological systems. In

Applications De Recherche Scientifique

Surfactant Properties and Synthesis

(4-Chlorooctafluorobutyl)trifluorooxirane, due to its highly fluorinated structure, has been explored for its potential in creating novel surfactants. Research by Chirumarry et al. (2017) focused on the design, synthesis, and characterization of perfluorobutyl (C4) substituted linear C4-C4 ether linked tri-sodium sulfonate derivatives. These compounds were investigated as alternatives to perfluoroctanesulfonic acid (PFOS), showcasing their surfactant properties through surface tension behavior and critical micelle concentration values. This study illustrates the potential of highly fluorinated ethers in industrial and consumer products as surfactants, opening avenues for environmentally friendly alternatives to PFOS (Chirumarry et al., 2017).

Medicinal Chemistry Applications

The role of fluorinated ethers, particularly trifluoromethoxy groups, in medicinal chemistry has been extensively reviewed. Jeschke et al. (2007) discussed the significance of fluorine as a heteroelement in life science-oriented research, with the trifluoromethoxy group being a critical substituent in various pharmaceutical applications. These applications range across analgesics, anesthetics, cardiovascular drugs, and more, highlighting the importance of such fluorinated groups in enhancing the pharmacological profiles of drugs (Jeschke et al., 2007).

Nanotechnology and Material Science

The unique chemical properties of (4-Chlorooctafluorobutyl)trifluorooxirane and related fluorinated ethers have been leveraged in nanotechnology and material science. D’Accolti et al. (2018) showcased the use of methyl(trifluoromethyl)dioxirane (TFDO) for the oxyfunctionalization of carbon nanotubes (CNTs) filled with metal halides. This functionalization methodology maintains the integrity of the CNTs while allowing for their application in theranostics, combining therapy and diagnostic capabilities in a single nanomaterial. The research underscores the compatibility of fluorinated ethers with advanced nanomaterials, providing a pathway for their use in medical imaging and therapy (D’Accolti et al., 2018).

Environmental and Green Chemistry

The exploration of fluorinated compounds also extends to environmental and green chemistry applications. Research on the environmental risk limits for antifouling substances, including those with fluorinated structures, reflects an ongoing effort to understand and mitigate the environmental impact of such compounds. Studies by van Wezel and van Vlaardingen (2004) derive environmental risk limits for new antifouling agents, indicating the broader environmental considerations involved in the use of fluorinated ethers and related compounds (van Wezel & van Vlaardingen, 2004).

Propriétés

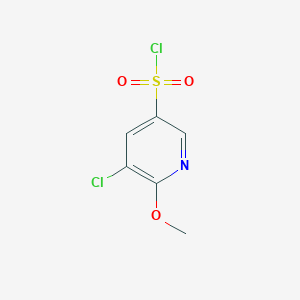

IUPAC Name |

2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-2,3,3-trifluorooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF11O/c7-5(15,16)3(12,13)1(8,9)2(10,11)4(14)6(17,18)19-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRXEKRXJBALES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1455526.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1455533.png)

![3-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1455536.png)

![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)